molecular formula C10H11N3OS B13208599 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B13208599
M. Wt: 221.28 g/mol
InChI Key: MTJLCGMIQVWDIC-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a thiophene ring and methylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole: This compound shares a thiophene ring but has a different core structure.

    2-Methyl-5-(thiophen-2-yl)-pyridazin-3-one: Similar core structure but lacks the methylamino substituent.

Uniqueness

2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-methyl-5-(methylamino)-4-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C10H11N3OS/c1-11-7-6-12-13(2)10(14)9(7)8-4-3-5-15-8/h3-6,11H,1-2H3

InChI Key

MTJLCGMIQVWDIC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C)C2=CC=CS2

Origin of Product

United States

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